4-((3-Chlorobenzyl)oxy)-3-fluorobenzaldehyde
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Overview
Description
4-((3-Chlorobenzyl)oxy)-3-fluorobenzaldehyde is an organic compound that features a benzaldehyde core substituted with a 3-fluoro group and a 3-chlorobenzyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Chlorobenzyl)oxy)-3-fluorobenzaldehyde typically involves the following steps:
Formation of the Benzyl Ether: The reaction begins with the formation of the benzyl ether by reacting 3-chlorobenzyl alcohol with 3-fluorobenzaldehyde in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Oxidation: The resulting intermediate is then subjected to oxidation using an oxidizing agent such as pyridinium chlorochromate (PCC) to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-((3-Chlorobenzyl)oxy)-3-fluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products
Oxidation: 4-((3-Chlorobenzyl)oxy)-3-fluorobenzoic acid.
Reduction: 4-((3-Chlorobenzyl)oxy)-3-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-((3-Chlorobenzyl)oxy)-3-fluorobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions due to its aldehyde group.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((3-Chlorobenzyl)oxy)-3-fluorobenzaldehyde is largely dependent on its functional groups. The aldehyde group can form covalent bonds with nucleophiles, making it reactive in various biochemical pathways. The molecular targets and pathways involved would vary based on the specific application, such as enzyme inhibition or interaction with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
4-((3-Chlorobenzyl)oxy)-3-chlorobenzaldehyde: Similar structure but with a chlorine atom instead of a fluorine atom.
4-((3-Fluorobenzyl)oxy)-3-fluorobenzaldehyde: Similar structure but with a fluorine atom on the benzyl ether moiety.
Uniqueness
4-((3-Chlorobenzyl)oxy)-3-fluorobenzaldehyde is unique due to the presence of both a chlorine and a fluorine atom, which can influence its reactivity and interactions in chemical and biological systems. This dual substitution can lead to distinct properties compared to compounds with only one type of halogen substitution.
Properties
IUPAC Name |
4-[(3-chlorophenyl)methoxy]-3-fluorobenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c15-12-3-1-2-11(6-12)9-18-14-5-4-10(8-17)7-13(14)16/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKQXESHYGGYRAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)COC2=C(C=C(C=C2)C=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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